
Dimethyl (1-ethylpropyl)malonate
Overview
Description
Dimethyl (1-ethylpropyl)malonate (CASRN 39520-19-9) is a branched alkyl ester of malonic acid. Its molecular formula is C₉H₁₆O₄, with an average molecular weight of 188.22 g/mol and a monoisotopic mass of 188.1049 Da . The compound features a central malonate core esterified with two methyl groups and substituted with a 1-ethylpropyl group, creating steric bulk that influences its reactivity and physical properties. It is primarily used in organic synthesis, particularly in Michael addition reactions and cyclization processes, where steric effects and solubility are critical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimethyl (1-ethylpropyl)malonate typically involves the alkylation of dimethyl malonate with an appropriate alkyl halide under basic conditions. The general synthetic route includes the following steps :
Deprotonation: Dimethyl malonate is deprotonated using a weak base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide (e.g., 1-bromo-2-methylpropane) to form the alkylated product.
Hydrolysis and Decarboxylation: The ester is hydrolyzed under acidic conditions, followed by decarboxylation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The selective monohydrolysis of symmetric diesters is a common method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-ethylpropyl)malonate undergoes various types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides under basic conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Alkyl Halides: 1-bromo-2-methylpropane, methyl iodide
Acids: Hydrochloric acid, sulfuric acid
Major Products
The major products formed from these reactions include substituted acetic acids and various alkylated derivatives .
Scientific Research Applications
Dimethyl (1-ethylpropyl)malonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates and active ingredients.
Biological Studies: It is employed in studies related to enzyme inhibition and metabolic pathways.
Industrial Applications: The compound is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (1-ethylpropyl)malonate involves its ability to form enolates under basic conditions. These enolates act as nucleophiles in various substitution reactions, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the ester groups, which can be hydrolyzed and decarboxylated under specific conditions .
Comparison with Similar Compounds
Malonate esters are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry. Below is a systematic comparison of dimethyl (1-ethylpropyl)malonate with structurally analogous compounds.
Structural Analogues and Substitution Effects
Table 1: Structural Comparison of Selected Malonate Esters
Key Observations :
- Steric Effects : The 1-ethylpropyl group in this compound introduces significant steric hindrance, slowing nucleophilic attack compared to linear esters like dimethyl malonate .
- Lipophilicity : Longer alkyl chains (e.g., dipropyl malonate) increase lipophilicity, affecting solubility in polar solvents .
- Reactivity : Dimethyl malonate (132.11 g/mol) reacts faster in condensation reactions due to lower steric bulk and higher electrophilicity .
Physical-Chemical Properties
Table 2: Physical Properties of this compound and Analogues
Key Observations :
- Boiling Points : Increase with alkyl chain length (e.g., dipropyl malonate: 235–237°C vs. dimethyl malonate: 181–182°C) .
- Density : Dimethyl malonate is denser (1.154 g/cm³) due to compact structure, while branched derivatives like this compound have lower densities (~1.05 g/cm³) .
- Water Solubility : All malonate esters exhibit low water solubility, but dimethyl malonate’s smaller size allows slight miscibility .
Key Observations :
Biological Activity
Dimethyl (1-ethylpropyl)malonate, a malonic acid derivative, has garnered interest in various fields due to its notable biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its central malonic acid core, featuring two ester groups and a chiral center introduced by the 1-ethylpropyl substituent. The compound can be represented as follows:
This structure allows it to participate in various biochemical pathways and reactions, making it a versatile compound in synthetic chemistry.
The biological activity of this compound is primarily attributed to its ability to form enolates under basic conditions. These enolates act as nucleophiles, participating in nucleophilic substitution reactions that lead to the formation of carbon-carbon bonds. This property is crucial for its role in organic synthesis and potential enzyme inhibition studies.
Biological Activity
This compound exhibits several biological activities:
Case Study 1: Ethylmalonic Encephalopathy
A study on ethylmalonic encephalopathy highlighted the significance of malonic acid metabolism in neurological disorders. Patients exhibited symptoms like developmental delays and recurrent encephalopathies linked to elevated levels of ethylmalonic acid in urine . This underscores the importance of understanding malonate derivatives' biological effects on the central nervous system.
Case Study 2: Synthesis and Biological Evaluation
In a recent study focusing on the synthesis of novel compounds from this compound, researchers explored its application as a building block for pharmaceutical intermediates. The synthesized compounds were evaluated for their biological activities, including enzyme inhibition assays. Results indicated varying degrees of activity, suggesting that modifications to the malonate structure could enhance biological efficacy.
Applications in Research and Industry
This compound serves as a valuable precursor in various applications:
- Organic Synthesis : It is widely used as a building block for synthesizing complex organic molecules and pharmaceuticals due to its reactive functional groups.
- Pharmaceutical Development : The compound's ability to modify enzyme activities positions it as a candidate for developing new therapeutic agents targeting metabolic disorders.
- Industrial Uses : Beyond pharmaceuticals, this compound finds applications in producing fragrances and other industrial chemicals due to its pleasant aroma profile .
Properties
IUPAC Name |
dimethyl 2-pentan-3-ylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-7(6-2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJTVXUTWGDTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654738 | |
Record name | Dimethyl (pentan-3-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39520-19-9 | |
Record name | Dimethyl (pentan-3-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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